Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane
Description
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane is an organotin compound featuring a thiophene ring substituted at the 5-position with a methylsulfanyl (-SMe) group. This compound belongs to the class of tributylstannanes, widely utilized in Stille cross-coupling reactions for synthesizing conjugated polymers, pharmaceuticals, and advanced materials . Its synthesis typically involves transmetallation or palladium-catalyzed pathways, similar to other tributylstannanes .
Properties
CAS No. |
474706-72-4 |
|---|---|
Molecular Formula |
C17H32S2Sn |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
tributyl-(5-methylsulfanylthiophen-2-yl)stannane |
InChI |
InChI=1S/C5H5S2.3C4H9.Sn/c1-6-5-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
InChI Key |
QYQWUEOSJCCSFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)SC |
Origin of Product |
United States |
Preparation Methods
Lithiation of 5-(Methylsulfanyl)thiophene
-
- Base: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA)
- Solvent: Tetrahydrofuran (THF)
- Temperature: Typically -78 °C for n-BuLi lithiation, or around -40 °C for LDA lithiation
- Atmosphere: Inert gas (argon or nitrogen) to prevent moisture and oxygen interference
Mechanism:
The base deprotonates the 2-position of the thiophene ring, generating a 2-lithiated intermediate. The methylsulfanyl substituent at the 5-position directs lithiation to the 2-position due to electronic effects.
Stannylation with Tributyltin Chloride
-
- Electrophile: Tributyltin chloride (Bu3SnCl)
- Temperature: Reaction mixture allowed to warm from -78 °C to room temperature gradually
- Stirring: Overnight to ensure complete reaction
- Work-up: Quenching with water, extraction with organic solvents, drying over magnesium sulfate, filtration, and solvent removal under vacuum
Outcome:
The organolithium intermediate reacts with tributyltin chloride to form this compound.
Representative Procedure and Data
A representative synthesis adapted from related tributyl(thiophen-2-yl)stannane preparations reported in the literature is as follows:
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1. Lithiation | 5-(Methylsulfanyl)thiophene (1 equiv), n-BuLi (2.2 equiv), THF, -78 °C, argon atmosphere, 30 min stirring | Ensures selective lithiation at 2-position |
| 2. Stannylation | Addition of tributyltin chloride (2.4 equiv) dropwise at -78 °C, then warming to room temperature and stirring overnight | Complete conversion to stannylated product |
| 3. Work-up | Quench with deionized water, extract with organic solvent (e.g., dichloromethane), dry over MgSO4, filter, remove solvent under vacuum | Purification by column chromatography if needed |
Yield: Typically ranges from 79% to 93% based on analogous stannylthiophene derivatives reported.
Supporting Research Findings
Alternative Bases and Temperatures
Purification Techniques
- Silica gel column chromatography with solvents such as dichloromethane or hexane/dichloromethane mixtures is effective for purification.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting material | 5-(Methylsulfanyl)thiophene | Commercially available or synthesized |
| Lithiation reagent | n-Butyllithium or LDA | n-BuLi at -78 °C; LDA at -40 °C |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, oxygen-free |
| Stannylation reagent | Tributyltin chloride (Bu3SnCl) | Used in slight excess (2.4 equiv) |
| Reaction atmosphere | Argon or nitrogen | To avoid oxidation and moisture |
| Reaction time | 30 min lithiation; overnight stannylation | Ensures complete conversion |
| Work-up | Aqueous quench, extraction, drying, filtration | Standard organometallic work-up |
| Purification | Silica gel chromatography | Hexane/DCM mixtures commonly used |
| Yield | 79–93% | Based on analogous compounds |
| Stability | Stable in air and moisture for short periods | Facilitates handling and storage |
Chemical Reactions Analysis
Types of Reactions
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the coupling of the stannane with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl iodides, bromides)
Major Products
The major products of these reactions are typically biaryl compounds or other coupled products, depending on the nature of the organic halide used in the reaction .
Scientific Research Applications
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane, also known as 2-(Tributylstannyl)thiophene, is an organotin compound with the molecular formula C16H30SSn and a molecular weight of approximately 373.18 g/mol. It is characterized by a tributylstannyl group attached to a thiophene ring, which is substituted at the 5-position with a methylsulfanyl group. The compound is a clear, colorless liquid with a density of 1.175 g/mL at 25 °C and a melting point range of 197-198 °C.
Scientific Research Applications
Stille Coupling Reactions
this compound is primarily used in Stille coupling reactions, which are vital for forming carbon-carbon bonds in synthesizing complex organic molecules . These reactions are particularly significant in organic electronics and materials science.
Synthesis
The synthesis of this compound typically involves reacting 2-bromothiophene with tributyltin chloride under an inert atmosphere to prevent oxidation and ensure high yields. This method efficiently produces the desired stannane derivative with minimal side products.
Conjugated Polymers
This compound is used in developing conjugated polymers for electronic applications, including organic photovoltaics and field-effect transistors. It is also a reagent in various coupling reactions essential for constructing complex organic frameworks. The uniqueness of this compound lies in its combination of a thiophene ring with a methylsulfanyl group and a tributylstannyl moiety. This specific arrangement provides distinct electronic properties that enhance its utility in organic synthesis, particularly in creating materials with tailored electronic characteristics for advanced applications in electronics and materials science.
Potential Interactions
Mechanism of Action
The mechanism of action for Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane in Stille coupling reactions involves the formation of a palladium complex with the stannane. This complex then undergoes transmetalation with the organic halide, followed by reductive elimination to form the coupled product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthesis Efficiency : The target compound’s synthesis may require optimized conditions to avoid by-products from sulfur-palladium interactions, a challenge less prevalent in unsubstituted stannanes .
Biological Activity
Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane (CAS No. 474706-72-4) is an organotin compound that has garnered interest in organic synthesis and medicinal chemistry. Its structure features a thiophene ring with a tributylstannyl group and a methylsulfanyl group, making it a versatile reagent in various chemical reactions, particularly in Stille coupling reactions. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C17H32S2Sn |
| Molecular Weight | 419.3 g/mol |
| IUPAC Name | tributyl-(5-methylsulfanylthiophen-2-yl)stannane |
| CAS Number | 474706-72-4 |
This compound primarily acts through its involvement in Stille coupling reactions , where it serves as a stannane reagent. The mechanism involves:
- Formation of Palladium Complex : The stannane reacts with a palladium catalyst to form a palladium-stannyl complex.
- Transmetalation : The organic halide undergoes transmetalation with the palladium complex.
- Reductive Elimination : This step leads to the formation of new carbon-carbon bonds, regenerating the palladium catalyst for further reactions.
The presence of the methylsulfanyl group may enhance the electronic properties of the compound, potentially affecting its reactivity and interaction with biological targets.
1. Synthesis of Biologically Active Compounds
This compound is utilized in synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form complex organic structures makes it valuable in drug development.
2. Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that methylsulfanyl-substituted thiophenes can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents .
3. Cytotoxic Effects
Some studies have reported cytotoxic effects associated with organotin compounds, including those similar to this compound. These effects are often linked to their ability to disrupt cellular processes and induce apoptosis in cancer cells .
Case Studies
-
Synthesis and Antimicrobial Activity :
- A study synthesized various methylsulfanyl-substituted thiophenes and evaluated their antimicrobial activity against different bacterial strains. The results indicated that certain derivatives exhibited potent inhibitory effects, highlighting the potential of this compound in developing new antibiotics .
- Cytotoxicity in Cancer Cell Lines :
Q & A
Q. What are the established synthetic routes for Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane?
Methodological Answer: The compound is typically synthesized via Stille coupling , a palladium-catalyzed cross-coupling reaction. A representative protocol involves reacting a brominated or iodinated thiophene precursor (e.g., 5-(methylsulfanyl)thiophen-2-yl bromide) with tributyltin reagents. For example, describes a similar synthesis using tributyl(thiophen-2-yl)stannane and a dibrominated thienothiophene precursor, catalyzed by tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) in tetrahydrofuran (THF) under inert conditions. Key parameters include stoichiometric control of the tin reagent (1.5–2.0 equivalents) and catalyst loading (3–5 mol%) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: Essential characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the structure, with attention to tin-coupled splitting patterns (e.g., ¹¹⁹Sn satellites in ¹H NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z 545.52 for C₂₆H₅₀S₂Sn, as per ).
- Elemental Analysis : To confirm purity (>98%, as noted in ).
- UV-Vis and Fluorescence Spectroscopy : For applications in optoelectronics, referencing derivatives in .
Advanced Research Questions
Q. How can the yield of this compound be optimized in Stille coupling?
Methodological Answer: Yield optimization requires:
- Catalyst Selection : Use Pd(PPh₃)₄ (as in ) or Pd₂(dba)₃ with supporting ligands (e.g., AsPh₃) to enhance stability.
- Solvent Purity : Dry THF or toluene, pre-treated with sodium–benzophenone ketyl to remove moisture ().
- Stoichiometry : Excess tributyltin reagent (1.5–2.0 eq.) to drive the reaction to completion.
- Reaction Monitoring : TLC or GC-MS to track intermediate formation and minimize side reactions (e.g., homocoupling).
Q. What challenges arise in analyzing sulfur-containing intermediates during synthesis?
Methodological Answer: Sulfur’s electronegativity and lone pairs can interfere with:
- Chromatography : Peak tailing in HPLC/GC due to sulfur’s polarizability. Mitigate using ion-pairing agents (e.g., tetrabutylammonium bromide).
- Mass Spectrometry : Sulfur isotopes (³²S, ³³S, ³⁴S) complicate fragmentation patterns; HRMS with isotopic pattern matching is critical.
- Fluorescence Studies : highlights sulfur’s role in fluorescence quenching via electron transfer, requiring controlled experimental conditions (e.g., inert atmosphere).
Q. How does the methylsulfanyl substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The methylsulfanyl (–SMe) group:
- Activates the Thiophene Ring : Enhances electron density, facilitating oxidative addition of palladium catalysts.
- Steric Effects : The methyl group may hinder coupling at adjacent positions, directing reactivity to the 5-position of the thiophene.
- Stability Considerations : Sulfur’s susceptibility to oxidation necessitates inert atmospheres during synthesis ().
Q. What strategies resolve contradictions in purity assessments across different analytical methods?
Methodological Answer: Cross-validate using:
- Combined Techniques : Compare elemental analysis (C, H, N, S), NMR integration, and LC-MS purity.
- Spiking Experiments : Add a known impurity (e.g., unreacted tin reagent) to confirm detection limits.
- Thermogravimetric Analysis (TGA) : Identify volatile impurities (e.g., residual solvents) not detected by NMR.
Application-Oriented Questions
Q. How is this compound utilized in designing conjugated polymers for optoelectronics?
Methodological Answer: As a tin-based monomer, it enables Stille polymerization to create π-conjugated backbones. For example:
- Polymer Synthesis : Couple with dibrominated acceptors (e.g., diketopyrrolopyrrole) to form donor-acceptor copolymers.
- Device Integration : Use in organic photovoltaics (OPVs) or field-effect transistors (OFETs), leveraging the methylsulfanyl group’s electron-donating properties to tune bandgaps (derivatives in ).
Q. What role does this compound play in chemosensors for nitroaromatic compounds?
Methodological Answer: Thiophene-tin derivatives exhibit fluorescence quenching upon binding nitroaromatics (e.g., picric acid). As shown in , analogous structures function via photoinduced electron transfer (PET), where electron-deficient nitro groups quench the excited state. Optimize sensitivity by modifying the thiophene’s substituents to enhance electron density.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
